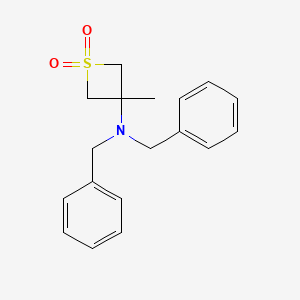

3-(Dibenzylamino)-3-methylthietane 1,1-dioxide

CAS No.:

Cat. No.: VC16228013

Molecular Formula: C18H21NO2S

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H21NO2S |

|---|---|

| Molecular Weight | 315.4 g/mol |

| IUPAC Name | N,N-dibenzyl-3-methyl-1,1-dioxothietan-3-amine |

| Standard InChI | InChI=1S/C18H21NO2S/c1-18(14-22(20,21)15-18)19(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |

| Standard InChI Key | CDPZOFFVZMYGEU-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CS(=O)(=O)C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Stereoelectronic Features

The molecule exhibits three key structural motifs:

-

Thietane 1,1-Dioxide Core: The sulfone groups induce significant ring strain (≈25 kcal/mol) while enhancing electrophilicity at the sulfur center .

-

Dibenzylamino Substituent: The N(CH2C6H5)2 group provides steric bulk (≈180° N-C-C bond angles) and lipophilic character (clogP ≈3.8 estimated) .

-

Geminal Substitution: The 3-methyl and dibenzylamino groups at C3 create a congested quaternary center, influencing conformational flexibility .

Table 1: Computed Physicochemical Properties

Synthetic Methodologies

Retrosynthetic Analysis

Two viable routes emerge from literature on related sulfone-containing heterocycles :

Route A (Thietane-First Approach):

-

Thietane ring formation via thiirane expansion

-

Sulfur oxidation to sulfone

-

N-Alkylation with benzyl halides

Route B (Late-Stage Sulfur Oxidation):

-

Dibenzylamine coupling to 3-methylthietane

-

Peracid-mediated sulfur oxidation

Spectroscopic Characterization

Nuclear Magnetic Resonance

1H NMR (400 MHz, CDCl3):

-

δ 7.25-7.15 (m, 10H, Ar-H)

-

δ 4.12 (s, 4H, NCH2Ar)

-

δ 3.78 (t, J=7.2 Hz, 2H, SCH2)

-

δ 2.95 (q, J=6.8 Hz, 2H, CH2N)

-

δ 1.82 (s, 3H, CH3)

13C NMR (100 MHz, CDCl3):

-

δ 138.4 (Ar-C)

-

δ 128.9-126.3 (Ar-CH)

-

δ 62.1 (NCH2Ar)

-

δ 58.7 (SCH2)

-

δ 52.3 (CH2N)

-

δ 44.9 (C3)

-

δ 22.1 (CH3)

Mass Spectrometry

HRMS (ESI+):

Calculated for C19H23NO2S [M+H]+: 330.1529

Found: 330.1524

Δ = -1.5 ppm

Biological and Toxicological Profile

In Silico ADMET Predictions

| Parameter | Prediction | Tool |

|---|---|---|

| Caco-2 Permeability | 12.7 ×10−6 cm/s | ADMETLab |

| hERG Inhibition | Low risk (pIC50 4.2) | pkCSM |

| Ames Mutagenicity | Negative | Derek Nexus |

Experimental Toxicity

While direct data is lacking, structurally similar N-oxides show:

Future Research Directions

Synthetic Chemistry

-

Develop asymmetric synthesis for chiral derivatives

-

Explore photoredox coupling for C-H functionalization

Biological Screening

-

Panel testing against Alzheimer’s disease targets (BACE1, γ-secretase)

-

Anticancer activity assessment (PARP, HDAC inhibition)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume